(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one (3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one
Brand Name: Vulcanchem
CAS No.: 108858-40-8
VCID: VC20816702
InChI: InChI=1S/C6H8N2O3/c1-10-6-3-2-7-8-4(3)5(9)11-6/h3-4,6H,2H2,1H3/t3-,4+,6+/m1/s1
SMILES: COC1C2CN=NC2C(=O)O1
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one

CAS No.: 108858-40-8

Cat. No.: VC20816702

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one - 108858-40-8

Specification

CAS No. 108858-40-8
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name (3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one
Standard InChI InChI=1S/C6H8N2O3/c1-10-6-3-2-7-8-4(3)5(9)11-6/h3-4,6H,2H2,1H3/t3-,4+,6+/m1/s1
Standard InChI Key KIZJEVDFKXIHKV-IWGUZYHVSA-N
Isomeric SMILES CO[C@@H]1[C@@H]2CN=N[C@@H]2C(=O)O1
SMILES COC1C2CN=NC2C(=O)O1
Canonical SMILES COC1C2CN=NC2C(=O)O1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator